3,5-Dimethoxyisonicotinaldehyde
Overview
Description
3,5-Dimethoxyisonicotinaldehyde is an organic compound with the CAS Number: 204862-70-4 . It has a molecular weight of 167.16 . The IUPAC name for this compound is this compound . It is a solid at room temperature .
Molecular Structure Analysis
The InChI code for this compound is1S/C8H9NO3/c1-11-7-3-9-4-8 (12-2)6 (7)5-10/h3-5H,1-2H3
. This code represents the molecular structure of the compound. Physical and Chemical Properties Analysis
This compound is a solid at room temperature . It should be stored in a refrigerator . .Scientific Research Applications
Synthesis of Bioactive Compounds
3,5-Dimethoxyisonicotinaldehyde serves as a starting material in the synthesis of amorfrutins A and B, compounds known for their cytotoxicity against human tumor cell lines, highlighting its significance in developing potential cancer therapies. The process involves converting it into a central intermediate, which is then efficiently transformed into amorfrutins, showcasing its utility in synthesizing complex bioactive molecules (Brandes et al., 2020).
Optical Studies and Material Science
The compound's derivatives have been explored for their optical properties, indicating its potential in material science, specifically in the development of metal complexes with unique geometrical and optical characteristics. This application is crucial for advancing research in photophysics and materials chemistry, providing insights into the structural and electronic properties of new compounds (Mekkey et al., 2020).
Advanced Synthetic Techniques
Research demonstrates the practical generation of organometallic compounds using this compound, underpinning its role in modern synthetic chemistry. Such advancements facilitate the development of novel synthetic routes for producing valuable chemical entities, emphasizing the compound's versatility and applicability in various chemical transformations (Azzena et al., 2003).
Catalytic Applications
The compound has also been pivotal in catalysis research, contributing to the synthesis of environmentally friendly catalysts for organic transformations. This research area underscores the compound's importance in creating more sustainable and efficient catalytic processes, which is vital for the green chemistry movement and the development of new synthetic methodologies (Fu & Shen, 2007).
Safety and Hazards
Mechanism of Action
- 3,5-Dimethoxyisonicotinaldehyde is a chemical compound with the linear formula C8H9NO3 . Unfortunately, specific primary targets for this compound are not widely documented in the literature .
Target of Action
Mode of Action
Biochemical Analysis
Biochemical Properties
3,5-Dimethoxyisonicotinaldehyde plays a significant role in biochemical reactions, particularly in the formation of oximes and hydrazones. It interacts with enzymes such as hydroxylamine and hydrazine, forming stable compounds through nucleophilic addition reactions . These interactions are crucial for various synthetic applications and biochemical studies.
Cellular Effects
This compound has been observed to influence cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It affects the activity of specific enzymes and proteins, leading to changes in metabolic flux and cellular function. The compound’s impact on cell signaling pathways can alter gene expression patterns, thereby influencing cellular behavior and metabolic activities .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in their activity and subsequent biochemical reactions. The compound’s ability to form stable complexes with enzymes and proteins is a key aspect of its molecular mechanism . Additionally, it can modulate gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. Studies have shown that the compound remains stable under specific storage conditions, such as low temperatures and inert atmospheres . Prolonged exposure to certain conditions can lead to degradation, affecting its efficacy and long-term impact on cellular function.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects on cellular metabolism and function. Higher doses can lead to toxic or adverse effects, including enzyme inhibition and disruption of metabolic pathways . It is essential to determine the optimal dosage to achieve the desired effects while minimizing potential toxicity.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux. It can influence the levels of metabolites and the activity of key enzymes, thereby affecting overall metabolic processes . Understanding these interactions is crucial for elucidating the compound’s role in cellular metabolism.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions determine its localization and accumulation in different cellular compartments . The compound’s distribution can influence its activity and effectiveness in biochemical reactions.
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. It may be directed to particular compartments or organelles through targeting signals or post-translational modifications . Understanding its subcellular localization is essential for determining its precise role in cellular processes.
Properties
IUPAC Name |
3,5-dimethoxypyridine-4-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO3/c1-11-7-3-9-4-8(12-2)6(7)5-10/h3-5H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJPFKYRAVTUOIZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN=CC(=C1C=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20376633 | |
Record name | 3,5-Dimethoxyisonicotinaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20376633 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
204862-70-4 | |
Record name | 3,5-Dimethoxyisonicotinaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20376633 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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